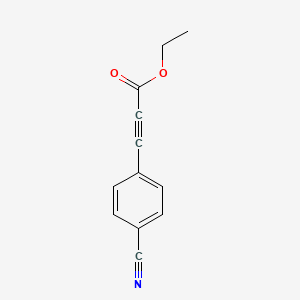














|
REACTION_CXSMILES
|
[C:1]([O:5][CH2:6][CH3:7])(=[O:4])[C:2]#[CH:3].[Li]CCCC.I[C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1>O1CCCC1.[Cl-].[Cl-].[Zn+2]>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([C:3]#[C:2][C:1]([O:5][CH2:6][CH3:7])=[O:4])=[CH:15][CH:16]=1)#[N:19] |f:4.5.6|
|


|
Name
|
|
|
Quantity
|
5.98 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C#C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
28 mL
|
|
Type
|
reactant
|
|
Smiles
|
[Li]CCCC
|
|
Name
|
hexanes
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
6.87 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC=C(C#N)C=C1
|
|
Name
|
Pd(PPh3)Cl2
|
|
Quantity
|
1.05 g
|
|
Type
|
reactant
|
|
Smiles
|
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-12.5 (± 52.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at −65-40° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred at room temperature for 30 min
|
|
Duration
|
30 min
|
|
Type
|
STIRRING
|
|
Details
|
The resulting mixture was stirred at 50° C. for 5 h
|
|
Duration
|
5 h
|
|
Type
|
CUSTOM
|
|
Details
|
quenched by the addition of 150 mL of saturated NH4Cl solution
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with 3×100 mL of ether
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers was dried over anhydrous sodium sulfate
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under vacuum
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified on a silica gel column
|
|
Type
|
WASH
|
|
Details
|
eluted with 0-10% of methanol in dichloromethane
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=CC=C(C=C1)C#CC(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.25 g | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |